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Compound of Interest

4-Chloro-6-ethoxy-2-
Compound Name:

methylquinoline
CAS No.: 66735-22-6
Cat. No.: B1367035

Get Quote

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-ethoxy-2-

methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-ethoxy-2-methylquinoline is a substituted heterocyclic aromatic compound
belonging to the quinoline family. The quinoline scaffold is a foundational structure in medicinal
chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a
broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer
properties.[1][2] The specific substitutions of a chloro group at the 4-position, an ethoxy group
at the 6-position, and a methyl group at the 2-position create a uniqgue molecule with potential
applications as a key intermediate in the synthesis of more complex, pharmacologically active
agents.
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This guide provides a comprehensive overview of the known physicochemical properties of 4-
Chloro-6-ethoxy-2-methylquinoline. Recognizing that this compound is often synthesized for
specific research applications, this document goes beyond a simple data summary. It details
the standard, field-proven experimental methodologies for determining its key physical
properties and for robust structural characterization, offering a self-validating framework for
researchers.

Core Physicochemical Properties

The fundamental identity of 4-Chloro-6-ethoxy-2-methylquinoline is established by the
following properties. These values serve as the primary reference for confirming the successful
synthesis and purity of the compound.

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Determination of Physical Properties

For novel or custom-synthesized compounds, experimental verification of physical properties is
a cornerstone of chemical characterization. It not only confirms identity but also provides crucial
data for subsequent experimental design, including reaction setup, purification, and
formulation.

Melting Point Determination

Causality and Expertise: The melting point is one of the most critical and accessible indicators
of a solid compound's purity. A sharp, well-defined melting range is characteristic of a pure
substance, whereas impurities typically depress and broaden this range. For a crystalline solid
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like 4-Chloro-6-ethoxy-2-methylquinoline, this measurement is the first line of quality control
after synthesis.

Self-Validating Protocol (Capillary Method):

o Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and
packed into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform
heat transfer.

e Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

» Rapid Heating (Scouting): The sample is heated rapidly to determine an approximate melting
temperature.

o Accurate Determination: A fresh sample is prepared. The apparatus is heated to
approximately 20°C below the scouted melting point.

¢ Slow Heating Ramp: The heating rate is then slowed to 1-2°C per minute to allow for thermal
equilibrium between the sample and the thermometer.

o Data Recording: The temperature at which the first liquid drop appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2) are recorded. The
melting "point” is reported as the T1-T2 range.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Workflow for Capillary Melting Point Determination.

Solubility Analysis

Causality and Expertise: Understanding a compound's solubility profile is paramount for
practical applications. It dictates the choice of solvents for chemical reactions, enables
purification via recrystallization, and is a foundational parameter in drug development for
formulation and bioavailability studies. A systematic screening across solvents of varying
polarities provides a comprehensive profile.

Self-Validating Protocol (Semi-Quantitative Method):

e Solvent Selection: A range of standard laboratory solvents is selected, covering the polarity
spectrum (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

o Sample Preparation: A fixed amount of the compound (e.g., 10 mg) is added to a standard
volume of each solvent (e.g., 1 mL) in separate, labeled vials.

o Equilibration: The vials are agitated (vortexed or sonicated) for a set period (e.g., 1-2
minutes) at a controlled temperature (e.g., 25°C).

» Visual Observation: Each vial is visually inspected for the presence of undissolved solid.
o Classification: The solubility is classified based on observation:

o Soluble: No solid particles are visible.

o Partially Soluble: Some solid has dissolved, but undissolved material remains.

o Insoluble: The solid appears unchanged.

» Confirmation: For "soluble" classifications, adding a further small amount of solute can
confirm if the initial solution was saturated.
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Workflow for Semi-Quantitative Solubility Screening.

Structural Elucidation and Spectroscopic
Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each
technique offers a unique piece of the structural puzzle, and together they form a self-validating
system for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Expertise: NMR is the most powerful tool for elucidating the precise structure of
an organic molecule. *H NMR reveals the number and connectivity of hydrogen atoms, while
13C NMR maps the carbon skeleton. For 4-Chloro-6-ethoxy-2-methylquinoline, specific
resonances are expected that, if present, definitively confirm its structure.

¢ 1H NMR Predictions:

o Ethoxy Group: A triplet (~1.4 ppm) for the -CHs group coupled to the -CHz- group, and a
quartet (~4.1 ppm) for the -O-CH2- group coupled to the -CHs group.

o Methyl Group: A singlet (~2.6 ppm) for the C2-methyl group, with no adjacent protons to
couple with.
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o Aromatic Protons: Several distinct signals in the aromatic region (~7.0-8.5 ppm), with
specific splitting patterns determined by their positions on the quinoline ring system.

e 13C NMR Predictions: Twelve distinct signals are expected, one for each unique carbon atom
in the molecule, including signals for the ethoxy, methyl, and quinoline ring carbons.

Mass Spectrometry (MS)

Causality and Expertise: Mass spectrometry provides two critical pieces of information: the
molecular weight of the compound and its fragmentation pattern. High-resolution mass
spectrometry (HRMS) can determine the elemental formula with high accuracy. The presence
of a chlorine atom provides a distinct isotopic signature that is a key validation point.

o Expected Molecular lon: The molecular ion peak (M*) should appear at an m/z (mass-to-
charge ratio) corresponding to the molecular weight (221.68).

« |sotopic Pattern: Due to the natural abundance of chlorine isotopes (3°Cl and 3/Cl), a
characteristic M+2 peak will be observed at m/z = 223. This M+2 peak should have an
intensity of approximately one-third that of the main M* peak, providing definitive evidence
for the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

Causality and Expertise: IR spectroscopy is a rapid and reliable method for identifying the
functional groups present in a molecule. While it doesn't provide the detailed connectivity of
NMR, it serves as a quick quality check to ensure the expected functional groups are present
and certain starting materials are absent.

o Expected Key Absorptions:
o ~3050-3100 cm~*: Aromatic C-H stretching.
o ~2850-3000 cm~: Aliphatic C-H stretching from the methyl and ethoxy groups.

o ~1500-1600 cm~1: Aromatic C=C and C=N ring stretching vibrations, characteristic of the

quinoline core.

o ~1250 cm~1: Aryl-O (ether) C-O stretching.
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o ~700-850 cm~1: C-Cl stretching.
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Integrated Workflow for Spectroscopic Characterization.

Safety and Handling

Professional diligence requires treating all novel chemical compounds with appropriate caution.
The available data for 4-Chloro-6-ethoxy-2-methylquinoline and related structures
necessitates careful handling to minimize exposure.

GHS Hazard Classification:

» Acute Toxicity 4, Oral (H302): Harmful if swallowed.

e Serious Eye Damage 1 (H318): Causes serious eye damage.
Recommended Handling Protocols:

o Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and
nitrile gloves when handling the compound.[3][4]

e Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of any dust or aerosols.[5]
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Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in
the handling area. Wash hands thoroughly after use.[5]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away
from incompatible materials such as strong oxidizing agents.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [4-Chloro-6-ethoxy-2-methylquinoline physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1367035#4-chloro-6-ethoxy-2-methylquinoline-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://static.cymitquimica.com/products/54/pdf/sds-OR307967.pdf
https://www.benchchem.com/product/b1367035#4-chloro-6-ethoxy-2-methylquinoline-physical-properties
https://www.benchchem.com/product/b1367035#4-chloro-6-ethoxy-2-methylquinoline-physical-properties
https://www.benchchem.com/product/b1367035#4-chloro-6-ethoxy-2-methylquinoline-physical-properties
https://www.benchchem.com/product/b1367035#4-chloro-6-ethoxy-2-methylquinoline-physical-properties
https://www.benchchem.com/product/b1367035?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

